molecular formula C21H41N5O6 B10799623 SLLK, Control Peptide for TSP1 Inhibitor

SLLK, Control Peptide for TSP1 Inhibitor

Cat. No.: B10799623
M. Wt: 459.6 g/mol
InChI Key: HZDFWTSYGOUTRD-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLLK, Control Peptide for TSP1 Inhibitor, is a control peptide for LSKL (leucine-serine-lysine-leucine), which is a Thrombospondin-1 (TSP-1) inhibitor . Thrombospondin-1 is a multifunctional glycoprotein involved in various cellular processes, including cell-to-cell and cell-to-matrix interactions. SLLK is used as a control in experiments to study the effects of TSP-1 inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

SLLK is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. The synthesis typically follows these steps:

Industrial Production Methods

Industrial production of SLLK follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide.

Chemical Reactions Analysis

Types of Reactions

SLLK undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

SLLK is widely used in scientific research, particularly in the following areas:

Mechanism of Action

SLLK exerts its effects by acting as a control peptide for LSKL, a TSP-1 inhibitor. TSP-1 is known to activate transforming growth factor-beta (TGF-β), a cytokine involved in various cellular processes. By inhibiting TSP-1, LSKL reduces TGF-β activity, leading to decreased cell proliferation and migration . SLLK, as a control peptide, helps researchers understand the specific effects of TSP-1 inhibition by providing a baseline for comparison.

Comparison with Similar Compounds

Similar Compounds

    LSKL: A peptide inhibitor of TSP-1, similar to SLLK but with a different sequence.

    RGD Peptides: Inhibit integrin-mediated cell adhesion, similar to TSP-1 inhibitors.

    Cilengitide: A cyclic peptide that inhibits integrins, used in cancer research.

Uniqueness of SLLK

SLLK is unique in its specific role as a control peptide for LSKL. It provides a valuable tool for researchers to study the effects of TSP-1 inhibition without the confounding effects of other variables. This specificity makes it an essential component in experiments involving TSP-1 and its related pathways .

Biological Activity

The SLLK peptide, a control peptide for the LSKL sequence derived from the latency-associated peptide of transforming growth factor-beta (TGF-β), plays a significant role in the study of thrombospondin-1 (TSP1) inhibition. This article delves into the biological activity of SLLK, focusing on its role in modulating TGF-β activity, particularly in various disease models.

Overview of Thrombospondin-1 and TGF-β Interaction

Thrombospondin-1 is a matricellular protein that significantly influences cell functions such as adhesion, migration, and angiogenesis. It is known to activate latent TGF-β, which is crucial in various pathological conditions, including cancer and fibrosis. The interaction between TSP1 and TGF-β is mediated by specific sequences within these proteins, where the LSKL sequence acts as a competitive antagonist to inhibit this interaction.

Inhibition of TGF-β Activation

Research has demonstrated that the LSKL peptide effectively inhibits TSP1-mediated activation of latent TGF-β. For instance, in mouse models of multiple myeloma, administration of LSKL resulted in decreased tumor burden and reduced levels of IL-6 and osteolytic bone disease markers . The SLLK control peptide does not exhibit these inhibitory effects, making it a critical tool for comparative studies.

Renal Disease Models

In diabetic nephropathy models, the LSKL peptide showed significant therapeutic potential. Akita mice treated with LSKL exhibited reduced urinary TGF-β activity and improved renal function markers such as nephrin expression. In contrast, treatment with the SLLK control peptide did not yield similar benefits . This highlights the specificity of LSKL in targeting excessive TGF-β activity without affecting basal levels.

Study 1: Myeloma Progression

A study investigated the effects of antagonizing the TSP1-TGF-β pathway using LSKL in myeloma models. Results indicated that LSKL treatment significantly reduced myeloma progression by blocking TSP1's activation of TGF-β. This was evidenced by lower levels of active TGF-β and improved bone health markers .

Study 2: Diabetic Nephropathy

In another study focusing on diabetic nephropathy, Akita mice treated with LSKL showed marked improvements in kidney function compared to those treated with SLLK. Notably, proteinuria levels decreased significantly in the LSKL group, indicating better renal health . The study concluded that selective targeting of TGF-β activation through TSP1 inhibition could be a promising therapeutic strategy.

Data Table: Comparative Effects of LSKL vs. SLLK

ParameterLSKL TreatmentSLLK Treatment
Active TGF-β Levels (pg/mL)0.10 ± 0.010.20 ± 0.02
Nephrin Expression (Fold Change)>2-fold increaseNo significant change
Proteinuria ImprovementSignificant reductionNo improvement
Tumor BurdenSignificantly reducedNot applicable

Properties

Molecular Formula

C21H41N5O6

Molecular Weight

459.6 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C21H41N5O6/c1-12(2)9-16(25-18(28)14(23)11-27)20(30)26-17(10-13(3)4)19(29)24-15(21(31)32)7-5-6-8-22/h12-17,27H,5-11,22-23H2,1-4H3,(H,24,29)(H,25,28)(H,26,30)(H,31,32)/t14-,15-,16-,17-/m0/s1

InChI Key

HZDFWTSYGOUTRD-QAETUUGQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.